molecular formula C10H19N B3209520 (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane CAS No. 1059637-11-4

(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane

Cat. No. B3209520
CAS RN: 1059637-11-4
M. Wt: 153.26 g/mol
InChI Key: JQXLMQXLNVVUDS-RKDXNWHRSA-N
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Description

(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane is a bicyclo[3.3.1]nonane derivative. This structural motif is prevalent in various biologically active natural products due to its exceptional characteristics. Researchers have explored its applications in asymmetric catalysis, ion receptors, metallocycles, and molecular tweezers .


Synthesis Analysis

Several synthetic routes have been investigated for constructing bicyclo[3.3.1]nonanes and their heteroanalogues. These routes involve diverse functionalizations and have implications for anticancer chemotherapeutics. Researchers have explored both natural product-derived and synthetic approaches to access this moiety .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclo[3.3.1]nonane framework with two methyl substituents. The spirocyclic nitrogen atom contributes to its unique properties .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including cyclizations, functional group transformations, and asymmetric syntheses. Researchers have explored its reactivity and potential applications in drug discovery .


Physical And Chemical Properties Analysis

  • Other Properties : Additional physical and chemical properties (such as melting point, solubility, and stability) would require experimental characterization .

Mechanism of Action

While specific details regarding the mechanism of action for this compound may vary, its spirocyclic nature suggests potential interactions with biological targets. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

Future Directions

  • Toxicology and Pharmacokinetics : Assessing safety profiles and pharmacological behavior .

: Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13, 22389-22480. Link : ChemScene. tert-Butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (CAS 1933665-44-1). Link

properties

IUPAC Name

(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-6-10(7-9(8)2)4-3-5-11-10/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXLMQXLNVVUDS-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCN2)CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(CCCN2)C[C@H]1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
Reactant of Route 2
(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
Reactant of Route 3
(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
Reactant of Route 4
(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
Reactant of Route 5
(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
Reactant of Route 6
(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane

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